molecular formula C12H18O B14467538 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- CAS No. 72727-67-4

3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-

Cat. No.: B14467538
CAS No.: 72727-67-4
M. Wt: 178.27 g/mol
InChI Key: SVXXTRPQQQPJMI-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- typically involves the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the butenone moiety. One common method involves the use of organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    β-Ionone-5,6-epoxide: Shares a similar bicyclic structure but differs in functional groups.

    Trans-β-ionone-5,6-epoxide: Another epoxide derivative with a similar core structure.

    (E)-5,6-Epoxy-β-ionone: An epoxide variant with different stereochemistry.

Uniqueness

3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is unique due to its specific combination of a bicyclic core and a butenone moiety

Properties

CAS No.

72727-67-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-7H2,1-2H3

InChI Key

SVXXTRPQQQPJMI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC2CCC1C2)C(=O)C

Origin of Product

United States

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